molecular formula C15H33BrN2S B6141708 N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide CAS No. 63680-50-2

N,N'-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide

Cat. No.: B6141708
CAS No.: 63680-50-2
M. Wt: 353.4 g/mol
InChI Key: YSRRUZMIQBDYBJ-UHFFFAOYSA-N
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Description

N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide: is a chemical compound with the molecular formula C15H33BrN2S and a molecular weight of 353.41 g/mol . This compound is known for its unique structure, which includes a dodecylsulfanyl group attached to a methanimidamide core, and is commonly used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with N,N-dimethylformamide dimethyl acetal under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The dodecylsulfanyl group facilitates membrane permeability, allowing the compound to reach intracellular targets. The methanimidamide core can interact with specific binding sites, modulating the activity of target proteins and pathways .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-dimethyl(dodecylsulfanyl)methanimidamide chloride
  • N,N’-dimethyl(dodecylsulfanyl)methanimidamide iodide
  • N,N’-dimethyl(dodecylsulfanyl)methanimidamide sulfate

Uniqueness

N,N’-dimethyl(dodecylsulfanyl)methanimidamide hydrobromide is unique due to its specific hydrobromide counterion, which can influence its solubility, stability, and reactivity compared to its chloride, iodide, and sulfate counterparts .

Properties

IUPAC Name

dodecyl N,N'-dimethylcarbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2S.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-15(16-2)17-3;/h4-14H2,1-3H3,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRRUZMIQBDYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=NC)NC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20979946
Record name Dodecyl N,N'-dimethylcarbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63680-50-2
Record name Pseudourea, 2-dodecyl-1,3-dimethyl-2-thio-, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl N,N'-dimethylcarbamimidothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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